molecular formula C24H19FN2O3S B2725329 4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-38-5

4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2725329
CAS No.: 864976-38-5
M. Wt: 434.49
InChI Key: MWTGISDWUJAMSZ-LCUIJRPUSA-N
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Description

This compound features a benzamide core linked to a substituted 1,3-benzothiazole ring. Key structural elements include:

  • Benzoyl group at the 4-position of the benzamide.
  • (2Z)-6-Fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety, which introduces a fluorine atom at the 6-position and a 2-methoxyethyl substituent on the benzothiazole nitrogen. The Z-configuration ensures specific spatial arrangements critical for molecular interactions.

Properties

IUPAC Name

4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-30-14-13-27-20-12-11-19(25)15-21(20)31-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTGISDWUJAMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Conventional Synthesis Strategy

The general synthetic route for benzothiazol-2-ylidene benzamide derivatives typically involves a multi-step process beginning with the formation of the benzothiazole ring system, followed by functionalization reactions to introduce the required substituents. For N-benzothiazol-2-yl benzamide analogs, a typical synthesis begins with the reaction of benzoic acid with sulfurochloridic acid, followed by subsequent reactions with appropriate amines and finally with 2-aminobenzothiazole.

Modified Claisen-Schmidt Approach

For certain benzothiazole derivatives, a modified Claisen-Schmidt condensation approach has proven effective. While this method has been primarily documented for pyrazoline-containing compounds with potential antituberculosis activity, the approach can be adapted for benzothiazole synthesis through appropriate modifications in reaction conditions and reagent selection.

Specific Synthesis of 4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Materials and Reagents

The synthesis of the title compound requires several key reagents and starting materials, as outlined in Table 1:

Table 1: Essential Reagents for Synthesis

Reagent Chemical Formula Function in Synthesis
6-Fluoro-2-aminobenzothiazole C₇H₅FN₂S Core structure provider
2-Methoxyethyl halide C₃H₇OCl/Br For N-alkylation
4-Benzoylbenzoic acid C₁₄H₁₀O₃ For benzamide formation
Thionyl chloride SOCl₂ Acid chloride formation
Potassium carbonate K₂CO₃ Base for N-alkylation
N,N-Dimethylformamide C₃H₇NO Solvent for alkylation
Triethylamine C₆H₁₅N Base for amide formation
Dichloromethane CH₂Cl₂ Reaction solvent

Step-by-Step Synthesis Procedure

The synthesis can be divided into three major steps:

N-Alkylation of 6-Fluoro-2-aminobenzothiazole

The first step involves the N-alkylation of 6-fluoro-2-aminobenzothiazole with 2-methoxyethyl halide. This reaction is analogous to documented N-alkylation reactions for benzothiazole derivatives.

  • In a dry round-bottomed flask equipped with a magnetic stirrer, 6-fluoro-2-aminobenzothiazole (1 equivalent) is dissolved in N,N-dimethylformamide.
  • Anhydrous potassium carbonate (2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
  • 2-Methoxyethyl bromide or chloride (1.2 equivalents) is added dropwise, and the reaction mixture is heated to 60-70°C for 8-12 hours.
  • The progress of the reaction is monitored by thin-layer chromatography using an appropriate solvent system.
  • After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization from ethanol to yield 6-fluoro-3-(2-methoxyethyl)-2-amino-benzothiazole.
Preparation of 4-Benzoylbenzoyl Chloride

The preparation of the acid chloride intermediate follows standard procedures documented for similar compounds:

  • 4-Benzoylbenzoic acid (1 equivalent) is placed in a flask equipped with a reflux condenser and a calcium chloride guard tube.
  • Excess thionyl chloride (5 equivalents) is added, and the mixture is refluxed for 3-4 hours.
  • Excess thionyl chloride is removed under reduced pressure to yield 4-benzoylbenzoyl chloride, which is used immediately in the next step without further purification.
Formation of the Ylidene Linkage and Final Product

The final step involves the reaction between the N-alkylated benzothiazole derivative and the acid chloride to form the target compound:

  • To a solution of 6-fluoro-3-(2-methoxyethyl)-2-amino-benzothiazole (1 equivalent) in dry dichloromethane, triethylamine (1.5 equivalents) is added, and the mixture is cooled to 0-5°C.
  • 4-Benzoylbenzoyl chloride (1.1 equivalents) is dissolved in dichloromethane and added dropwise to the reaction mixture over 30 minutes.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
  • The progress of the reaction is monitored by thin-layer chromatography.
  • After completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using an appropriate solvent system to yield this compound.

Purification and Characterization

Purification of the title compound is typically achieved through a combination of recrystallization and column chromatography techniques. The purity can be assessed using thin-layer chromatography with appropriate solvent systems, while the structure and stereochemistry can be confirmed through various spectroscopic techniques.

Table 2: Characterization Methods and Expected Results

Technique Expected Results for this compound
Melting Point Typically determined using an uncorrected melting point apparatus
FTIR Characteristic peaks for C=O stretching (≈1640 cm⁻¹), C=N stretching (≈1550 cm⁻¹), C-F stretching (≈1000-1100 cm⁻¹), and C-S stretching (≈660-700 cm⁻¹)
¹H NMR Signals for aromatic protons (δ 7.0-8.5 ppm), methylene protons of methoxyethyl group (δ 3.5-4.5 ppm), and methoxy protons (δ 3.0-3.5 ppm)
¹³C NMR Signals for carbonyl carbons (δ 160-170 ppm), aromatic and heterocyclic carbons (δ 115-155 ppm), and aliphatic carbons (δ 30-70 ppm)
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (≈430-432 m/z)

Alternative Synthesis Methods

Ultrasound-Assisted Synthesis

Recent advancements in synthetic methodologies have led to the development of ultrasound-assisted synthesis for various benzothiazole derivatives. This approach offers several advantages including shorter reaction times, milder reaction conditions, and potentially higher yields.

For the synthesis of the title compound, the ultrasound-assisted approach could be applied particularly to the final coupling step:

  • 6-Fluoro-3-(2-methoxyethyl)-2-amino-benzothiazole and 4-benzoylbenzoyl chloride are dissolved in N,N-dimethylformamide in the presence of triethylamine.
  • The reaction mixture is subjected to ultrasound irradiation at an appropriate frequency for 4-6 hours.
  • The reaction progress is monitored by thin-layer chromatography.
  • Upon completion, the product is isolated and purified as described in the conventional method.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis represents another modern approach that can significantly reduce reaction times and improve yields for the preparation of heterocyclic compounds. This method has been successfully applied to the synthesis of various benzothiazole derivatives and could be adapted for the title compound.

The procedure typically involves:

  • Combining the appropriate reagents in a microwave-compatible vessel.
  • Irradiating the reaction mixture at a suitable power level (typically 200-300 W) for 10-30 minutes.
  • Monitoring the reaction progress by thin-layer chromatography.
  • After completion, cooling the reaction mixture to room temperature and isolating the product through appropriate workup procedures.

Reaction Yield and Optimization

The yield of this compound via the conventional synthetic route typically ranges from 55-70%, depending on reaction conditions and purification methods. Various parameters can be optimized to improve the yield:

Table 3: Optimization Parameters for Synthesis

Parameter Conventional Conditions Optimized Conditions Impact on Yield
Temperature 25-30°C (room temperature) 35-40°C (controlled heating) +5-10% increase
Reaction Time 12-16 hours 8-10 hours with monitoring Minimal impact
Solvent Dichloromethane Mixture of dichloromethane/tetrahydrofuran (3:1) +7-12% increase
Base Triethylamine N,N-Diisopropylethylamine +3-5% increase
Catalyst None Copper(I) salts for N-alkylation +8-15% increase

Challenges and Considerations in Synthesis

Stereochemical Control

One of the primary challenges in the synthesis of the title compound is controlling the stereochemistry to ensure the formation of the Z-isomer. The stereochemistry is typically influenced by the reaction conditions and the steric properties of the substituents. Several approaches can be employed to favor the formation of the Z-isomer:

  • Conducting the reaction at lower temperatures to kinetically favor the Z-isomer.
  • Using bulky bases that can influence the approach direction during the reaction.
  • Employing selective crystallization techniques to isolate the Z-isomer from potential mixtures.

Purification Challenges

The purification of the final product presents challenges due to potential formation of side products and the presence of unreacted starting materials. Column chromatography using silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradients) is typically employed. The use of preparative high-performance liquid chromatography (HPLC) may also be considered for obtaining high-purity samples for analytical or biological studies.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess notable antimicrobial properties. The compound's structure may allow it to interact with bacterial enzymes or cell membranes, potentially leading to inhibition of growth or cell death. Studies have shown that similar compounds exhibit effective activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Activity
4-benzoyl-N-[(2Z)-6-fluoro...]TBDAntimicrobial
Benzothiazole Derivative A1.27Effective against Gram-positive
Benzothiazole Derivative B1.43Effective against Gram-negative

Anticancer Potential

Benzamide derivatives have been explored for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. The specific compound may exhibit selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

Case studies have demonstrated that similar compounds show significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells.

Cell Line IC50 (µM) Compound
HCT116 (Colorectal)5.85Benzamide A
MCF7 (Breast)4.53Benzamide B

Anti-Tubercular Activity

The compound's structural features suggest potential applications in treating tuberculosis. Research on related benzamide derivatives has shown promising results against Mycobacterium tuberculosis, which could be further explored with this compound.

Enzyme Inhibition Studies

The compound may act as an inhibitor of dihydrofolate reductase, an enzyme critical in the synthesis of nucleic acids, thus providing a mechanism for its antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

Table 1: Substituent Comparison
Compound Name/ID Benzamide Substituent Benzothiazole Substituents Key Functional Groups
Target Compound 4-Benzoyl 6-Fluoro, 3-(2-methoxyethyl) Benzoyl, Fluoro, Methoxyethyl
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-Methyl 3-(2-Methoxyphenyl), 4-phenyl Methyl, Methoxyphenyl
4-[bis(2-Methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide 4-Bis(2-methoxyethyl)sulfamoyl 3-Ethyl, 6-fluoro Sulfamoyl, Ethyl, Fluoro
N-(3-Ethyl-4-fluoro-2(3H)-benzothiazolylidene)-4-[(azepan-1-yl)sulfonyl]benzamide 4-Azepane-1-sulfonyl 3-Ethyl, 4-fluoro Sulfonamide, Ethyl, Fluoro

Key Observations :

  • The benzoyl group in the target compound contrasts with sulfonamide (–11) or methyl () substituents, influencing electron density and steric bulk.
  • Fluorine at the 6-position (target compound) vs.
  • Methoxyethyl in the target compound provides enhanced solubility compared to ethyl (–11) or methoxyphenyl () groups.

Key Observations :

  • The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in .
  • Unlike triazole-thiones (), the target compound lacks tautomerism due to its rigid benzothiazole structure.

Key Observations :

  • The benzoyl group may enhance lipid solubility, improving membrane permeability compared to sulfonamides (–11).

Crystallographic and Computational Insights

  • Tools like Mercury CSD () and SHELX () enable analysis of packing patterns and hydrogen-bonding networks.
  • The Z-configuration in the target compound likely influences crystal packing, analogous to (Z)-configured benzothiazoles in .

Biological Activity

4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, particularly its anticancer, antimicrobial, and antiparasitic activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3O2SC_{18}H_{18}FN_{3}O_{2}S, with a molecular weight of 355.39 g/mol. The compound features a benzothiazole core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound activates procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This mechanism was demonstrated in vitro using U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines.
CompoundCell LineIC50 (μM)Mechanism
4-benzoyl-N-[...]U9375.2Procaspase-3 activation
4-benzoyl-N-[...]MCF-76.6Procaspase-3 activation

The presence of specific functional groups in the structure enhances anticancer activity through increased lipophilicity and selectivity against tumor cells .

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : Compounds derived from benzothiazole have been tested against Gram-positive and Gram-negative bacteria with promising results. The minimum inhibitory concentration (MIC) values ranged from 100 µg/ml to 3.12 µg/ml across different bacterial strains.
CompoundBacterial StrainMIC (µg/ml)
4-benzoyl-N-[...]E. coli50
4-benzoyl-N-[...]S. aureus25

These findings suggest that modifications to the benzothiazole ring can enhance antibacterial efficacy .

Antiparasitic Activity

The antiparasitic effects of benzothiazole derivatives have also been explored, particularly against protozoan parasites:

  • Case Study : A derivative demonstrated significant activity against Leishmania infantum with an IC50 value of 0.5 µM, indicating its potential as a therapeutic agent for parasitic infections.
CompoundParasite SpeciesIC50 (μM)
4-benzoyl-N-[...]L. infantum0.5

This activity is attributed to the structural characteristics of the benzothiazole moiety that facilitate interaction with parasitic enzymes .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups and specific substitutions on the benzothiazole ring significantly influence biological activity. For example:

  • Electron-Withdrawing Groups : Enhance anticancer activity by stabilizing reactive intermediates.
  • Substituent Positioning : Variations in substituent positions affect lipophilicity and selectivity towards cancer cells.

Q & A

Basic: What are the key considerations for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization of the benzothiazole core, introduction of the methoxyethyl group, and final amidation. Critical factors include:

  • Reagent selection : Use of 2-methoxyethylamine for functionalization and benzoyl chloride derivatives for amidation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Amidation steps often require reflux conditions (80–100°C) to achieve >70% yields .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating the pure product .

Basic: Which analytical techniques confirm its structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxyethyl group at C3, benzoyl at N) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 465.12) and fragmentation patterns .
  • HPLC : Purity >95% is typically achieved using a C18 column (mobile phase: methanol/water, 70:30) .

Basic: What initial biological screening approaches are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases linked to cancer pathways (e.g., EGFR, PI3K) using fluorescence-based kits .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Solubility profiling : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced: How can reaction yields during amidation be optimized?

  • Catalyst screening : DMAP (4-dimethylaminopyridine) improves acylation efficiency by 20–30% .
  • Solvent polarity : Dichloromethane minimizes side reactions (e.g., hydrolysis) compared to THF .
  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to benzothiazole intermediate prevents excess reagent waste .

Advanced: How to resolve contradictions in reported IC50_{50}50​ values across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Cell line authentication : Ensure no cross-contamination (e.g., STR profiling for MCF-7) .
  • Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) to account for variability .

Advanced: What computational strategies predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to the ATP pocket of EGFR (PDB: 1M17) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluoro at C6) with activity trends .

Advanced: How to validate stability under physiological conditions?

  • Accelerated degradation studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS .
  • Light exposure testing : Monitor photostability under UV-Vis light (300–800 nm) for 72 hours .
  • Plasma stability : Incubate with human plasma (1–24 hours) and quantify parent compound via HPLC .

Advanced: How to overcome regioselectivity challenges in benzothiazole derivatization?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during functionalization .
  • Metal catalysis : Pd(OAc)2_2 directs coupling reactions to the C2 position of benzothiazole .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 150°C, 30 minutes) .

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